1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves several steps, starting with the preparation of the isoquinoline core. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts, S-methylisothioureas, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted isoquinolines, sulfoxides, sulfones, and various guanidine derivatives.
Scientific Research Applications
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . Additionally, the compound may inhibit certain enzymes or interfere with electron transport, contributing to its biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
4,7-Dichloroquinoline: Known for its use in the synthesis of various pharmaceuticals.
Morpholinosulfonyl derivatives: These compounds are studied for their potential biological activities and synthetic applications.
Guanidine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Properties
Molecular Formula |
C14H17Cl2N5O3S |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN5O3S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20;/h1-2,7-8H,3-6H2,(H4,16,17,18,19);1H |
InChI Key |
LZCYTJFZWSPVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Origin of Product |
United States |
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